Mesityldiphenylphosphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

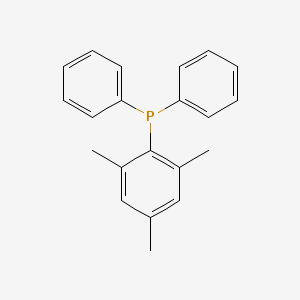

Mesityldiphenylphosphine is a tertiary phosphine compound with the chemical formula C21H21P. It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a diphenylphosphine moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesityldiphenylphosphine can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with mesityl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Mesityldiphenylphosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: The mesityl and phenyl groups can be substituted under specific conditions.

Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Halogenating agents and nucleophiles are often used.

Coordination: Transition metal salts such as palladium chloride are typical reagents.

Major Products:

Oxidation: this compound oxide.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

Mesityldiphenylphosphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

Biology: Its derivatives are explored for potential biological activities.

Medicine: Investigated for its role in drug delivery systems.

Industry: Utilized in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism of action of mesityldiphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal. This coordination can activate the metal center for various catalytic processes. The mesityl group provides steric bulk, which can enhance selectivity in catalytic reactions .

Comparison with Similar Compounds

Triphenylphosphine: Lacks the steric bulk of the mesityl group, leading to different reactivity and selectivity.

Dimesitylphenylphosphine: Contains two mesityl groups, providing even greater steric hindrance.

Trimesitylphosphine: Features three mesityl groups, further increasing steric effects.

Uniqueness: Mesityldiphenylphosphine is unique due to its balanced steric and electronic properties, making it a versatile ligand in various catalytic applications. Its mesityl group provides sufficient steric bulk to influence reactivity without overly hindering coordination .

Biological Activity

Mesityldiphenylphosphine is a phosphine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and catalysis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound, with the chemical formula C15H17P and a molecular weight of approximately 242.27 g/mol, is characterized by its bulky mesityl group and two phenyl groups. Its structure contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

This compound has been explored for its potential antimicrobial properties. Studies have indicated that phosphine derivatives can inhibit various microbial strains, including bacteria and protozoa. For instance, gold(I) phosphine complexes have shown effectiveness against Trichomonas vaginalis, a protozoan parasite, by targeting thioredoxin reductase (TrxR), which plays a crucial role in the parasite's metabolism . -

Catalytic Properties :

The compound also exhibits catalytic activity in organic reactions, such as the Michael addition and other nucleophilic substitutions. These reactions are essential for synthesizing biologically active compounds . The ability to catalyze these reactions can lead to the development of new pharmaceuticals. -

Pharmacokinetics :

This compound has been evaluated for its pharmacokinetic properties, including permeability and solubility. It is noted to be a P-glycoprotein (P-gp) substrate but does not inhibit several cytochrome P450 enzymes (CYPs), suggesting a favorable metabolic profile for drug development .

Case Studies

-

Study on Trichomonacidal Activity :

A study investigated the activity of various gold(I) phosphines, including this compound derivatives, against T. vaginalis. The results indicated that these compounds exhibited significant trichomonacidal activity with low cytotoxicity towards human cells, highlighting their potential as therapeutic agents for treating trichomoniasis . -

Technetium-99m Complexes :

Research involving technetium-99m labeled complexes with this compound demonstrated promising results in imaging bacterial infections. The complexes showed high selectivity for infected tissues compared to normal tissues, indicating their potential as radiopharmaceuticals for diagnostic purposes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H17P |

| Molecular Weight | 242.27 g/mol |

| Log Po/w | 2.81 (moderately lipophilic) |

| Solubility | 0.0131 mg/ml |

| BBB Permeant | Yes |

| P-gp Substrate | Yes |

Properties

Molecular Formula |

C21H21P |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

diphenyl-(2,4,6-trimethylphenyl)phosphane |

InChI |

InChI=1S/C21H21P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |

InChI Key |

KHRUDYGVHDZXEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.